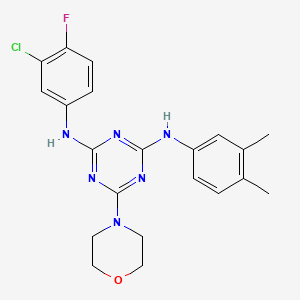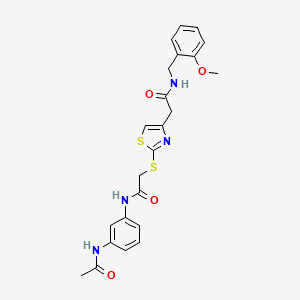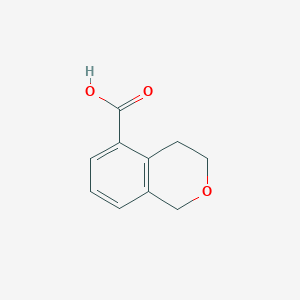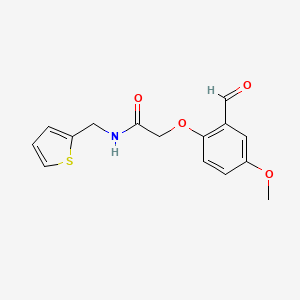
N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H22ClFN6O and its molecular weight is 428.9. The purity is usually 95%.
BenchChem offers high-quality N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Triazine derivatives are synthesized for their notable biological activities. For instance, a study explored the synthesis of pyrimidine linked with morpholinophenyl derivatives showing significant larvicidal activity against larvae, suggesting potential applications in pest control and insect-borne disease mitigation (Gorle et al., 2016).
Environmental Applications
Triazine compounds have been investigated for environmental applications, such as the removal of pesticides from wastewater. A study demonstrated the use of a lignocellulosic substrate as a low-cost adsorbent for pesticide removal, highlighting the potential of triazine derivatives in environmental remediation efforts (Boudesocque et al., 2008).
Chemical Modification and Material Science
Triazine derivatives serve as key intermediates in the synthesis of various N-heterocycles, contributing to material science and chemical synthesis fields. For example, the synthesis of C-substituted morpholines and piperazines from triazine compounds opens new pathways in the development of pharmaceuticals and polymers (Matlock et al., 2015).
Molecular Interactions and Crystal Engineering
The study of intermolecular interactions in triazine derivatives contributes to the understanding of molecular assembly and crystal engineering. Research on biologically active 1,2,4-triazole derivatives, for example, provides insights into lp⋯π interactions, crucial for designing molecular materials with specific properties (Shukla et al., 2014).
Electrochemical Applications
Triazine derivatives have been explored for their potential in electrochemical applications, such as the development of selective electrodes for metal ion detection. This suggests their applicability in analytical chemistry and environmental monitoring (Upadhyay et al., 2012).
Propiedades
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN6O/c1-13-3-4-15(11-14(13)2)24-19-26-20(25-16-5-6-18(23)17(22)12-16)28-21(27-19)29-7-9-30-10-8-29/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVCJCLAIJLWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chloro-4-fluorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[3-hydroxy-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B2964164.png)
![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964165.png)

![2-((4-chlorobenzyl)thio)-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2964171.png)
![N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2964174.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2964178.png)
![2-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964179.png)


![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2964182.png)
